4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13641938
InChI: InChI=1S/C20H25BO3/c1-15-8-6-7-9-18(15)22-14-16-10-12-17(13-11-16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3C
Molecular Formula: C20H25BO3
Molecular Weight: 324.2 g/mol

4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13641938

Molecular Formula: C20H25BO3

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C20H25BO3
Molecular Weight 324.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[4-[(2-methylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C20H25BO3/c1-15-8-6-7-9-18(15)22-14-16-10-12-17(13-11-16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Standard InChI Key QXEZGNJRKQEFLI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3C

Introduction

4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound features a dioxaborolane ring, which is crucial for its reactivity and versatility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Synthesis and Chemical Behavior

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane involves multiple steps, often starting from commercially available precursors. The compound's chemical behavior is primarily influenced by the boron atom, which can participate in various types of reactions, including cross-coupling reactions and other transformations common in organic synthesis.

Applications and Research Findings

This compound is utilized in research focusing on its interactions with biological molecules and substrates. Studies aim to elucidate its mechanism of action and potential therapeutic effects, including its role in biological systems and interactions with enzymes or receptors.

Similar Compounds

Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane, each with distinct properties:

Compound NameCAS NumberSimilarity Description
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane754226-40-9Substituted phenyl group similar to o-tolyloxymethyl
2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1059066-01-1Contains methoxy group enhancing solubility
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1313367-62-2Naphthalenic substitution providing distinct electronic properties

These variations in substituents can affect both chemical reactivity and biological activity, allowing researchers to tailor properties for specific applications.

Safety and Handling

Handling 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane requires caution due to its potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Proper protective equipment and safety protocols should be followed when handling this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator